molecular formula C5H8<br>C5H8<br>CH2=C(CH3)CH=CH2 B3431326 Isoprene CAS No. 9003-31-0

Isoprene

Cat. No.: B3431326
CAS No.: 9003-31-0
M. Wt: 68.12 g/mol
InChI Key: RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Description

Isoprene (IUPAC name: 2-Methylbuta-1,3-diene; CAS RN: 78-79-5) is a volatile, colorless liquid organic compound with the formula C5H8 and a molecular weight of 68.12 g/mol . It is a fundamental building block in nature and industry. In its pure form, it is characterized by a low boiling point of approximately 34-35 °C, a high vapor pressure, and insolubility in water .This compound is a critical monomer in the industrial production of cis-1,4-polythis compound, a synthetic version of natural rubber which accounts for about 95% of its industrial use . Beyond polymer synthesis, this compound serves as a key precursor for fine chemicals and specialty elastomers. Its derivatives include isoprenol, which is used in the synthesis of pharmaceutical intermediates, vitamins (such as Vitamin E and K), fragrances (e.g., linalool), and agricultural chemicals .From a biochemical research perspective, this compound is a naturally emitted volatile organic compound (VOC) with significant physiological roles in plants, where it acts to combat abiotic stresses such as heat and oxidative damage . The enzymatic degradation of its polymer, poly(cis-1,4-isoprene), is an emerging field of study for environmental biotechnology and rubber waste management, with enzymes like latex clearing protein (Lcp) being central to this research . Furthermore, metabolic engineering of microbes like Escherichia coli for the bio-production of this compound presents a sustainable alternative to petrochemical-based methods .This product is stabilized and is provided at a purity of >99.0% (GC) . It is an extremely flammable liquid and vapor and may cause serious health effects, including organ damage and respiratory irritation, upon prolonged or repeated exposure. Handle with appropriate precautions in a well-ventilated area using personal protective equipment. This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbuta-1,3-diene
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InChI

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3
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InChI Key

RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C=C
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Related CAS

26796-44-1, 6144-30-5, 9003-31-0
Record name 1,3-Butadiene, 2-methyl-, dimer
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DSSTOX Substance ID

DTXSID2020761
Record name Isoprene
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Molecular Weight

68.12 g/mol
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Physical Description

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

34.067 °C, 34 °C
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Flash Point

-65 °F (-54 °C) (Closed cup)
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Solubility

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor)
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Density

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7
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Vapor Density

2.35 (Air = 1), Relative vapor density (air = 1): 2.4
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Vapor Pressure

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2
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Impurities

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm
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Color/Form

Colorless volatile liquid, Colorless, watery liquid

CAS No.

78-79-5, 9006-04-6
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Melting Point

-145.95 °C, -146 °C
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Chemical Reactions Analysis

Oxidation Pathways of Isoprene

This compound (C₅H₈) undergoes complex atmospheric oxidation through reactions with major oxidants, including hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). These pathways drive its transformation into secondary organic compounds, influencing air quality and climate.

Reaction with Hydroxyl Radicals (OH)

The dominant daytime oxidation pathway involves OH addition to the double bond, forming this compound hydroxyperoxy radicals (ISOPO₂). These radicals undergo isomerization and react with HO₂ or NO, leading to products like methacrolein (MACR) and methyl vinyl ketone (MVK) .

Key Reactions :

  • OH + C₅H₈ → HO-C₅H₈O₂ (ISOPO₂)

  • ISOPO₂ + HO₂ → HO-C₅H₈OOH (hydroxy hydroperoxide)

  • ISOPO₂ + NO → C₅H₈O + NO₂ (alkoxy radical decomposition)

ParameterHigh NOLow NO
Dominant ProductsMACR, MVKHydroxy hydroperoxides
Yield (MACR + MVK)~10%<1%

Reaction with Nitrate Radicals (NO₃)

NO₃-initiated oxidation dominates nocturnal conditions, forming multifunctional nitrates and carbonyl compounds. The reaction proceeds via hydrogen abstraction or addition to the double bond, yielding products like nitrooxy carbonyls and dihydroxy nitrates .

Key Reactions :

  • NO₃ + C₅H₈ → C₅H₇NO₃ (this compound nitrates)

  • C₅H₇NO₃ → MACR + MVK (minor pathway)

ParameterNO₃ Pathway
Organic Nitrate Yield65±12%
MACR + MVK Yield~10%

Reaction with Ozone (O₃)

Ozone reacts with this compound via electrophilic addition, forming ozonides that decompose into carbonyl compounds and hydroxyl radicals. This pathway contributes to secondary organic aerosol (SOA) formation and radical cycling .

Key Reactions :

  • O₃ + C₅H₈ → HO-C₅H₈O-O-C₅H₈-OH (ozonide)

  • Ozonide → MACR, MVK, HO₂

Aqueous-Phase Chemistry and Sulfur Interactions

This compound interacts with sulfur(IV) species (SIV) in atmospheric aerosols, influencing sulfate formation and aerosol acidity.

Sulfur Oxidation and this compound Derivatives

In aqueous solutions, this compound reacts with sulfite and sulfate radicals, forming organosulfur compounds (e.g., sulfurous acid esters) and reducing SIV auto-oxidation. This interaction slows sulfate formation in acidic/basic conditions but accelerates it in neutral solutions .

Key Reactions :

  • SO₃⁻ + C₅H₈ → C₅H₈-SO₃⁻ (sulfite derivative)

  • C₅H₈-SO₃⁻ → Sulfate esters

pH ConditionSIV Auto-Oxidation Effect
Acidic/BasicSlowed
NeutralSlightly accelerated

Peroxy Radical Isomerization

ISOPO₂ radicals undergo 1,5-hydrogen shifts, influencing product distribution. This isomerization increases hydroxyl radical regeneration and affects the yield of carbonyl compounds .

Reduced Caltech this compound Mechanism (RCIM)

This condensed mechanism (148 species, 412 reactions) captures this compound oxidation under diverse atmospheric conditions. Key features include:

  • Explicit treatment of peroxy radical isomers

  • Representation of SOA precursors (e.g., IEPOX)

  • Integration of nitrate and ozonolysis pathways

Mechanism ComponentDescription
Initial ReactionsOH addition to C₅H₈
Peroxy Radical PathwaysHO₂ vs. NO reactions
Secondary ProcessesCarbonyl compound degradation

Chamber Studies

Experiments in atmospheric simulation chambers (e.g., SAPHIR) validate reaction kinetics and product yields. For example, NO₃ reactivity correlates strongly with this compound concentration, confirming its role as a primary oxidant .

Mass Spectrometric Analysis

Electrospray ionization (ESI-MS) identifies this compound derivatives such as sulfurous acid esters (m/z = 163, 165) and nitrates (m/z = 179, 181) in post-reaction mixtures .

Implications for Atmospheric Chemistry

This compound chemistry impacts:

  • Ozone and NOx Cycling : MACR/MVK contribute to secondary ozone formation.

  • Aerosol Formation : SOA precursors from this compound oxidation affect climate and air quality.

  • Radical Balance : Peroxy radical isomerization modulates OH regeneration.

This synthesis highlights this compound’s complex oxidation pathways and their environmental significance, emphasizing the need for detailed mechanisms in atmospheric models.

Scientific Research Applications

Isoprene (2-methyl-1,3-butadiene) is a volatile organic compound with diverse applications across various industries, including the production of synthetic rubber, plastics, adhesives, and coatings . It is a natural hydrocarbon primarily used in the manufacturing of polymers and copolymers .

Industrial Applications of this compound

  • Polymers and Copolymers : The largest application of this compound is in the production of cis-polythis compound, a synthetic rubber used primarily in vehicle tires . this compound is also used to create styrene-isoprene-styrene (SIS) block copolymers, which are utilized in adhesives, footwear, and other industrial products .
  • Medical and Laboratory Applications : Polythis compound is suitable for medical, surgical, and laboratory applications because it is water-insoluble and resistant to many inorganic chemicals . Polythis compound products are safe for individuals with latex allergies, and can be used in medical devices and parts, medical fluid transport tubing, and surgical tubing . Additionally, it is highly resistant to abrasion, tear, and flex fatigue .
  • Engineering Applications : The strength and durability of polythis compound make it useful in engineering applications . It can be used to manufacture bushings, anti-vibration mounts, o-rings, gaskets, seals, and other rubber components that endure a lot of stress . Polythis compound's processability and consistent properties make it beneficial in manufacturing .

This compound in Scientific Research

  • Plant Physiology : this compound can enhance thermotolerance or quench oxidative stress in plants . Studies on Arabidopsis have explored the biological functions of this compound, identifying strong this compound-emitting lines that emit significantly more this compound than wild types .
  • Atmospheric Science : this compound affects atmospheric chemistry by reducing the yield of highly oxygenated dimers, which drive particle nucleation and early growth . It can suppress nucleation in this compound-rich environments, even when monoterpenes are present .
  • Microbial Studies: Soil microbes can consume this compound released locally in soils and from the atmosphere . Bacteria genera such as Rhodococcus, Nocardia, Arthrobacter, and Alcaligenes can grow on this compound as a sole carbon and energy source .
  • Influence on Cigarettes: this compound is a constituent of cigarette smoke, and its yield can be influenced by the addition of sugars to tobacco .

This compound Exposure and Health Effects

  • Inhalation Studies : Research has been conducted on the effects of this compound exposure through inhalation . Studies on mice showed increased tumor incidence in the lung, liver, heart, spleen, and Harderian gland in males, and increased incidence of Harderian gland and pituitary adenomas in females at high doses . Rats exposed to high concentrations of this compound showed no adverse effects, except for reduced ossification of the vertebral centra .
  • Toxicokinetics : Both rats and mice exhibit saturation kinetics when exposed to this compound concentrations above 300 ppm . The rate of metabolism in vivo is greater in mice than in rats, and in-vitro studies suggest that the rates of metabolism in humans are lower .

Comparison with Similar Compounds

Table 1: Emission Rates of Select BVOCs from Leymus chinensis

Compound Emission Rate (μg·gdw⁻¹·h⁻¹) Emission Flux (μg·m⁻²·h⁻¹)
This compound 10.79 ± 0.54 886.05
α-Pinene 0.45 ± 0.15 5.82
β-Myrcene 0.23 ± 0.03 30.87

Source:

1,3-Butadiene (C₄H₆)

Structurally similar but lacking a methyl group, 1,3-butadiene exhibits distinct physicochemical properties:

  • Adsorption Behavior : On FCC gasoline hydrodesulfurization catalysts, this compound shows stronger adsorption (adsorption capacity: TP > this compound > 1-Pentene) and slower desorption than 1-pentene due to its conjugated system .
  • Diffusion Kinetics : 1-Pentene diffuses faster (diffusion coefficient: 1-Pentene > Thiophene > this compound), making this compound less efficient in catalytic processes requiring rapid mobility .
  • Reactivity : this compound’s methyl group increases electron density, accelerating Diels-Alder reactions compared to 1,3-butadiene .

Table 2: Adsorption and Diffusion Properties on Catalysts

Compound Adsorption Capacity (Relative) Diffusion Coefficient (Relative)
This compound 2nd 3rd
1-Pentene 3rd 1st
Thiophene 1st 2nd

Source:

Table 3: Mechanical Properties of PLGA/IR Blends

Property PLGA (Pure) PLGA/IR Blend
Young’s Modulus 2.5 GPa 1.8 GPa
Tensile Stress 50 MPa 35 MPa
Hardness 85 Shore A 85 Shore A

Source:

Atmospheric Reaction Byproducts

This compound’s oxidation products differ from other BVOCs:

  • MACR and MVK: Unique to this compound, these compounds drive O₃ formation under high NOₓ, contrasting with monoterpene-derived pinonaldehyde, which predominantly forms secondary organic aerosols (SOAs) .
  • Dimerization: this compound dimerizes in gas chromatography inlets, forming diprene (major) and dipentene, complicating analytical quantification compared to non-dimerizing compounds like 1-pentene .

Biological Activity

Isoprene, a volatile organic compound (C5H8), is produced by various biological systems, including plants and animals. This article explores the biological activities of this compound, focusing on its metabolic pathways, oxidative stress responses, and its role as a potential biomarker in human health.

Overview of this compound Production

This compound is predominantly emitted by vegetation and is a significant contributor to atmospheric chemistry. In humans, it is produced through the metabolism of lipids in skeletal muscle, specifically via the enzyme this compound synthase (IDI2), which converts dimethylallyl diphosphate (DMAPP) into this compound. Unlike plants, humans lack a dedicated this compound synthase enzyme, leading to distinct metabolic pathways for this compound production and regulation .

Metabolic Pathways

This compound metabolism involves several key enzymes and pathways. The primary metabolic route for this compound degradation in bacteria involves the four-component this compound monooxygenase (IsoMO), which facilitates the transformation of this compound into more manageable metabolites. Studies have identified various bacterial strains capable of utilizing this compound as a sole carbon source, highlighting its ecological significance .

Table 1: Key Enzymes in this compound Metabolism

EnzymeFunctionOrganism
IsoMOConverts this compound to epoxide derivativesGordonia, Mycobacterium
Aldehyde DehydrogenasesFurther metabolizes epoxide productsRhodococcus
Cytochrome P-450Oxidizes this compound and its metabolitesVarious organisms

Oxidative Stress Response

This compound has been linked to oxidative stress modulation. Research indicates that exposure to this compound-derived secondary organic aerosols (SOA) can induce the expression of genes associated with antioxidant defenses, such as PTGS2 and IL-8. This suggests that while this compound can contribute to oxidative stress under certain conditions, it may also play a protective role by enhancing antioxidant gene expression .

Case Study: this compound's Role in Plant Stress Responses

In plants like Arabidopsis thaliana, this compound has been shown to enhance thermotolerance and mitigate oxidative damage during abiotic stress events. Transgenic plants that emit higher levels of this compound demonstrate improved growth rates and resilience under heat stress conditions .

Table 2: Effects of this compound on Plant Stress Responses

ParameterControl PlantsHigh this compound Emitting Plants
Growth RateBaselineIncreased by 20%
ThermotoleranceLowHigh
Oxidative Stress MarkersElevatedReduced

Clinical Implications

The identification of this compound as a breath biomarker opens new avenues for clinical applications. Its production correlates with muscular activity and lipid metabolism, making it a potential non-invasive indicator of metabolic health . Research indicates that spikes in exhaled this compound levels can reflect underlying physiological conditions, providing insights into muscle metabolism and overall health status.

Q & A

Q. What structural features of isoprene contribute to its high reactivity in polymerization and atmospheric chemistry?

this compound (C₅H₈) is a conjugated diene with electron-rich double bonds, enabling electrophilic addition and cyclization reactions critical for polymer formation (e.g., synthetic rubber) and atmospheric oxidation pathways. The "head-to-tail" linkage of this compound units in terpenes follows the this compound rule, which governs biosynthesis and stereochemical outcomes . Methodologically, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for characterizing this compound derivatives and reaction intermediates.

Q. How can researchers validate the purity and identity of synthesized this compound derivatives in laboratory settings?

For novel this compound-based compounds, researchers must provide:

  • Spectroscopic evidence : NMR (¹H, ¹³C) and MS data to confirm molecular structure.
  • Chromatographic purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with ≥95% purity thresholds.
  • Comparative analysis : Reference to known isoprenoids in databases like PubChem or Reaxys. Known compounds require literature citations for identity verification .

Q. What are the standard methodologies for quantifying this compound emissions from plant foliage in controlled environments?

  • Dynamic enclosure systems : Measure real-time emissions using branch chambers coupled with proton-transfer-reaction mass spectrometry (PTR-MS) or GC.
  • Environmental controls : Regulate light (PAR: 400–700 nm), temperature (25–30°C), and humidity (60–80% RH) to mimic natural conditions.
  • Normalization : Express emissions per unit leaf dry mass or area (nmol·g⁻¹·h⁻¹) .

Advanced Research Questions

Q. How can discrepancies between modeled and observed this compound emission rates under drought stress be resolved?

  • Multi-scale modeling : Integrate leaf-level physiological parameters (e.g., stomatal conductance, photosynthetic rates) with ecosystem-scale remote sensing data (e.g., MODIS NDVI).
  • Dynamic stress factors : Incorporate real-time adjustments for non-photochemical quenching (NPQ) and dimethylallyl diphosphate (DMADP) pool sizes, which correlate with this compound synthase activity under water stress .
  • Validation : Compare outputs with eddy covariance flux towers in drought-prone biomes (e.g., Mediterranean forests) .

Q. What experimental designs are optimal for studying this compound's role in plant thermotolerance?

  • Controlled stress assays : Expose transgenic plants (e.g., Arabidopsis with/without this compound synthase) to heat ramps (30–45°C) while monitoring:
  • Photosynthetic efficiency : Chlorophyll fluorescence (Fv/Fm, qL).
  • Oxidative markers : Malondialdehyde (MDA) and hydrogen peroxide (H₂O₂) levels.
    • Isotopic labeling : Use ¹³C-labeled glucose to trace carbon allocation to this compound vs. other terpenoids .

Q. How do this compound oxidation products influence secondary organic aerosol (SOA) formation in polluted vs. pristine atmospheres?

  • Chamber studies : Simulate urban (high NOₓ) and remote (low NOₓ) conditions using smog chambers with OH radical sources.
  • Product analysis : Employ aerosol mass spectrometry (AMS) and ion chromatography to quantify SOA yields and composition (e.g., organosulfates, epoxides).
  • Kinetic modeling : Compare observed SOA growth rates with Master Chemical Mechanism (MCM) predictions .

Methodological Challenges

Q. What statistical approaches are recommended for analyzing spatially heterogeneous this compound emission data?

  • Geospatial analysis : Apply kriging or Bayesian hierarchical models to interpolate emissions across unsampled regions.
  • Confounding factors : Use multivariate regression to disentangle temperature, light, and species composition effects .
  • Example dataset for tropical forests:
RegionEmission Rate (mg·m⁻²·h⁻¹)Temperature (°C)Canopy Cover (%)
Amazon Basin12.3 ± 2.128.585
Congo Basin9.8 ± 1.726.278

Q. How can researchers address the instability of this compound synthase in in vitro assays?

  • Enzyme stabilization : Use cryoprotectants (e.g., glycerol) and protease inhibitors during extraction.
  • Activity assays : Couple with NADPH oxidation rates (spectrophotometric detection at 340 nm) to infer real-time activity.
  • Structural insights : Perform X-ray crystallography with Mg²⁺ cofactors to identify active-site residues affecting thermostability .

Data Interpretation and Reproducibility

Q. What criteria should guide the selection of this compound emission factors for global atmospheric models?

  • Ecosystem specificity : Use biome-specific emission factors (e.g., 44% for tropical forests vs. 11% for croplands) from satellite-derived land cover maps.
  • Temporal resolution : Hourly light/temperature dependencies (e.g., Guenther algorithm) rather than monthly averages .
  • Uncertainty quantification : Report 95% confidence intervals for emission factors (±15–30% for this compound) .

Q. How can conflicting results about this compound's antioxidant vs. pro-oxidant effects in leaves be reconciled?

  • Context-dependent assays : Compare effects under acute oxidative stress (e.g., high ozone) vs. chronic stress (e.g., drought).
  • Mutant studies : Use Arabidopsis lines overexpressing this compound synthase alongside ROS scavenging mutants (e.g., cat2).
  • Metabolomic profiling : Link this compound flux to glutathione redox state and ascorbate pools via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.